molecular formula C14H12FNO4S B055668 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 117309-49-6

2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid

Cat. No. B055668
M. Wt: 309.31 g/mol
InChI Key: RDYJUVZFLCNBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid” is a chemical compound with the molecular formula C14H12FNO4S and a molecular weight of 309.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a sulfonyl group, an amino group, and a phenylacetic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.31 . The storage temperature is 28°C .

Scientific Research Applications

Synthesis and Modification in Carbohydrate Chemistry

2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid, through its derivative forms, plays a significant role in the field of carbohydrate chemistry. The research demonstrates the use of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups during synthesis, highlighting its stability under certain conditions and its successful application in constructing complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Advancements in Synthesis of Sulfonyl Fluorides

The compound's derivatives have also contributed to advancements in the synthesis of sulfonyl fluorides. A novel method involving visible-light-mediated decarboxylative fluorosulfonylethylation has been developed, proving beneficial for modifying natural products like amino acids and peptides and expanding the sulfonyl fluoride compound libraries (Xu et al., 2019).

Microbial Studies and Antibacterial Activities

Derivatives of 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid have shown significant microbial and antibacterial activities. The synthesis of (4-oxo-thiazolidinyl)sulfonamides and their observed antibacterial and antifungal activities demonstrate the potential of these compounds in pharmaceutical research (Patel et al., 2010).

Inhibitory Activities in Drug Discovery

The research also extends to the study of phenylacetic acid derivatives containing sulfonamide moiety and their inhibitory activities. The findings show that while most target molecules exhibit weak relative peroxisome proliferator-activated receptor (PPAR) activation activities, a few compounds stand out as potent leading compounds for antidiabetic drugs (Yang et al., 2012).

Synthesis of Polymers and Catalysis

The compound is also integral in the synthesis of polymers and catalysis. The preparation of carboxylated poly(ether sulfone)s and their use as novel acid magnetic catalysts for specific reactions are notable examples. These studies showcase the compound's versatility and potential in material science and catalysis (Weisse, Keul, & Höcker, 2001); (Zamani & Izadi, 2013).

Safety And Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet (SDS) for this compound can provide more detailed safety information .

Future Directions

The future directions for this compound are not clear from the available information. It is used for research purposes , so future studies may explore its potential applications in various fields.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYJUVZFLCNBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333328
Record name [(4-Fluorobenzene-1-sulfonyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid

CAS RN

117309-49-6
Record name [(4-Fluorobenzene-1-sulfonyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117309-49-6
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